p-Aminophenytoin

Description

However, Phenytoin Related Compound B (CAS 6802-95-5), a structurally related derivative of the anticonvulsant drug phenytoin, is documented as a pharmaceutical secondary standard . Its empirical formula is C₁₅H₁₄N₂O₃, with a molecular weight of 270.28 g/mol. It serves as a certified reference material for quality control (QC) in drug manufacturing, ensuring compliance with pharmacopeial standards (USP, EP, BP) .

Properties

CAS No. |

88168-80-3 |

|---|---|

Molecular Formula |

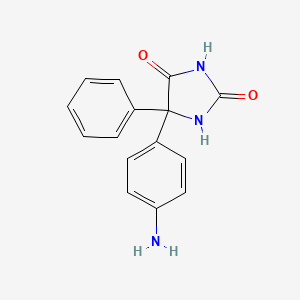

C15H13N3O2 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

5-(4-aminophenyl)-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C15H13N3O2/c16-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)17-14(20)18-15/h1-9H,16H2,(H2,17,18,19,20) |

InChI Key |

NWQNTMVPBBAVCL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)N |

Synonyms |

4-aminophenytoin p-aminophenytoin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Aromatic Amines

The following table compares Phenytoin Related Compound B with other p-amino-substituted aromatic compounds, emphasizing physicochemical properties, synthesis, and applications:

Key Findings from Comparative Analysis:

Structural Complexity and Pharmacological Relevance: Phenytoin Related Compound B features a benzophenone backbone with urea and acetic acid substituents, distinguishing it from simpler aromatic amines like p-aminophenol or p-aminoacetanilide. This complexity aligns with its role as a pharmaceutical reference standard . In contrast, p-aminodiphenylamine and its sulfonic acid derivative are simpler diarylamines, primarily used in industrial dye synthesis .

p-Aminoacetanilide’s acetyl group enhances stability, making it suitable as an oxidation base in dye manufacturing .

Synthetic Pathways: Phenytoin derivatives typically involve multi-step organic syntheses (e.g., ureido-acetic acid formation), whereas p-aminodiphenylamine is synthesized via diazo coupling—a method common in dye chemistry . p-Aminophenol is industrially produced via catalytic hydrogenation of nitrobenzene, a cost-effective route for large-scale pharmaceutical applications .

Regulatory and Safety Profiles: Phenytoin Related Compound B adheres to stringent pharmacopeial standards (USP/EP/BP), ensuring traceability in QC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.